Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly

Gene Delivery Transfection Non-viral Vectors

Unlike truncated NLS peptides, this full-length 13-mer CGYGPKKKRKVGG delivers validated, reproducible nuclear import. The N-terminal cysteine enables site-specific thiol-maleimide conjugation; the CGYG linker ensures optimal KKKRKV core motif presentation to importin receptors. Quantitatively proven in nuclear uptake, cytotoxicity, and in vivo xenograft studies. Validated for targeted radiotherapeutics (HER2-amplified cancers), gene therapy, and advanced drug delivery systems. Do not substitute with truncated or unvalidated alternatives.

Molecular Formula C60H104N20O15S
Molecular Weight 1377.7 g/mol
Cat. No. B13451890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly
Molecular FormulaC60H104N20O15S
Molecular Weight1377.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68)
InChIKeyRVYGUKZYSYVROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGYGPKKKRKVGG (Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly) Peptide: SV40 NLS for Targeted Nuclear Delivery


Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly (also known as CGYGPKKKRKVGG or SV40 NLS) is a 13-mer synthetic peptide that contains the functional nuclear localization signal (NLS) derived from the SV40 large T-antigen . It is classified as a cell-penetrating nuclear localization signal peptide with the CAS number 104914-40-1 . Its core functional motif, KKKRKV, is recognized by importin proteins , enabling it to direct covalently attached molecular cargoes—including proteins, antibodies, and nucleic acids—into the cell nucleus [1][2].

Why Generic SV40 NLS Peptides Cannot Substitute for Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly in Nuclear Delivery Applications


Generic or truncated SV40 NLS peptides (e.g., the minimal PKKKRKV sequence) fail to replicate the performance of the full-length Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly peptide [1]. The N-terminal cysteine residue is critical for site-specific, covalent conjugation to cargo molecules via thiol-maleimide chemistry, a capability absent in shorter or Cys-deleted analogs [2]. Furthermore, the complete 13-mer sequence, including its flexible linker region (CGYG), is essential for optimal presentation of the KKKRKV core motif to importin transport receptors [3]; omission of this flanking sequence results in significantly reduced nuclear import efficiency. Lastly, the reproducible, quantifiable in vivo performance of this specific sequence—as documented in rigorous nuclear uptake, cytotoxicity, and xenograft studies—cannot be extrapolated to alternative or truncated sequences without equivalent validation, making them unreliable substitutes for procurement in research and therapeutic development [4][5].

Quantitative Evidence for Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly (CGYGPKKKRKVGG) in Targeted Nuclear Delivery


Dose-Dependent Enhancement of Transfection Efficiency in Dividing Cells

When complexed with plasmid DNA, the CGYGPKKKRKVGG peptide enhances transfection efficiency in a dose-dependent manner compared to DNA alone or a scrambled NLS sequence control [1].

Gene Delivery Transfection Non-viral Vectors

Significant Increase in Nuclear Uptake of Antibody Cargo in Cancer Cells

Conjugation of 4 or 8 copies of the CGYGPKKKRKVGG peptide to the anti-CD33 antibody HuM195 dramatically increases its nuclear localization in leukemia cells compared to the unmodified antibody [1].

Radioimmunotherapy Antibody-Drug Conjugates Nuclear Targeting

Enhanced Cytotoxic Potency of Auger Electron-Emitting Radioimmunoconjugates

The CGYGPKKKRKVGG peptide significantly enhances the cytotoxicity of 111In-labeled trastuzumab in HER2-positive breast cancer cells compared to both the unmodified radioimmunoconjugate and unlabeled trastuzumab [1][2].

Radioimmunotherapy Cytotoxicity Auger Electrons

Preservation of Cargo Binding Affinity Following Conjugation

Conjugation of the CGYGPKKKRKVGG peptide to monoclonal antibodies does not abolish their target-binding affinity. For example, NLS-modified trastuzumab exhibits a dissociation constant (Kd) that is reduced less than 3-fold compared to the unmodified antibody [1]. Similar preservation is seen with other antibodies such as HuM195 (Kd = 4.3-6.9 nM) [2] and 7G3 (Kd = 4.6 nM) [3].

Conjugation Chemistry Antibody Engineering Immunoreactivity

Verification of In Vivo Nuclear Targeting and Tumor Growth Inhibition

The CGYGPKKKRKVGG peptide facilitates specific nuclear uptake in vivo and translates into a tangible anti-tumor effect. In mice bearing HER2-positive xenografts, 111In-NLS-trastuzumab showed enhanced nuclear uptake compared to the unmodified antibody and significantly slowed tumor growth [1].

In Vivo Efficacy Xenograft Models Biodistribution

Validated Research and Industrial Applications for Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly Peptide


Auger Electron Radioimmunotherapy (RIT) of HER2-Positive Cancers

This peptide is a key component in the development of targeted radiotherapeutics for HER2-amplified cancers (e.g., breast cancer). By conjugating CGYGPKKKRKVGG to an anti-HER2 antibody (e.g., trastuzumab) labeled with an Auger electron emitter like 111In, the resulting immunoconjugate is preferentially routed to the nucleus of cancer cells. This targeted delivery results in a 5-fold increase in cytotoxic potency compared to the non-nuclear-targeted radioimmunoconjugate [1] and a 2- to 3-fold reduction in tumor growth rate in vivo [1].

Nuclear-Targeted Radioimmunotherapy for Hematological Malignancies

In the context of leukemias such as AML, the peptide is used to enhance the efficacy of antibodies targeting cell-surface markers like CD33 or CD123. Conjugation of multiple copies of CGYGPKKKRKVGG to an anti-CD33 antibody (HuM195) increases its nuclear uptake by up to 6.3-fold [2], leading to a more than 2-fold increase in cytotoxic potency (lower IC50) against leukemia cells [2]. This approach is validated in patient-derived AML specimens [2].

Enhancement of Non-Viral Gene Delivery Vectors

The peptide can be used to improve the nuclear import step of plasmid DNA in non-viral gene therapy. When complexed with plasmid DNA and a transfection reagent, the peptide enhances transgene expression in dividing cells by up to 5-fold over baseline controls [3]. This application is particularly relevant for improving the efficiency of lipofection and other non-viral gene transfer methods in research and therapeutic development.

Engineering of Multifunctional Antibody-Drug Conjugates (ADCs) and Nanocarriers

CGYGPKKKRKVGG serves as a modular component for constructing advanced drug delivery systems. Its N-terminal cysteine allows for site-specific conjugation to a variety of carriers (antibodies, polymers, micelles) via thiol-maleimide chemistry . This enables the creation of multifunctional constructs, such as block copolymer micelles, that can target specific cells (e.g., via HER2-binding ligands) and subsequently deliver their payload to the nucleus, as demonstrated by enhanced nuclear localization and improved therapeutic efficacy in preclinical models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.